B-Raf Kinase Inhibition: Nanomolar Potency Achieved with 3-Amino-Substituted Derivatives
Thieno[2,3-b]pyrazin-3-amine derivatives, as claimed in U.S. Patent 20130079341, exhibit B-Raf inhibitory activity with IC50 values <10 nM for optimized analogs [1]. This represents a >100-fold improvement over the parent unsubstituted thieno[2,3-b]pyrazine core, which typically displays IC50 values >1 µM in the same assay system [1]. The 3-amino group is critical for this enhanced potency, enabling binding interactions that are absent in the unsubstituted comparator.
| Evidence Dimension | B-Raf kinase inhibition (IC50) |
|---|---|
| Target Compound Data | <10 nM (claimed for 3-amino-substituted derivatives) |
| Comparator Or Baseline | Unsubstituted thieno[2,3-b]pyrazine core: >1 µM |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro kinase assay, B-Raf (unspecified isoform) |
Why This Matters
Procurement of the 3-amino derivative is essential for achieving sub-10 nM B-Raf inhibition, a prerequisite for lead optimization in oncology programs targeting the MAPK pathway.
- [1] Folmer, B.J.B.; de Man, A.P.A.; Gernette, E.S.; Azevedo, R.C.R.; Ibrahim, H. Thieno (2, 3B) pyrazine compounds as B-Raf inhibitors. U.S. Patent Application 20130079341, March 28, 2013. View Source
